molecular formula C16H26N2O2 B7508382 N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide

N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide

Cat. No.: B7508382
M. Wt: 278.39 g/mol
InChI Key: IVNUVUAFXLKDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that this compound can increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors. In addition, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide is its high selectivity for GABA aminotransferase, which makes it a potent and effective inhibitor of this enzyme. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is also interest in the development of this compound analogs that may have improved pharmacological properties compared to the parent compound.

Synthesis Methods

The synthesis of N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of cyclopentanone with methylamine to form N-methylcyclopentanamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to produce N-methylcyclopentanecarbonylcyclopropane. The final step involves the reaction of N-methylcyclopentanecarbonylcyclopropane with piperidine-4-carboxylic acid to form this compound.

Scientific Research Applications

N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that this compound has a high affinity for GABA aminotransferase and can effectively increase GABA levels in the brain, which can lead to the suppression of seizures and the reduction of anxiety and addiction-related behaviors.

Properties

IUPAC Name

N-cyclopentyl-1-(cyclopropanecarbonyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-17(14-4-2-3-5-14)15(19)13-8-10-18(11-9-13)16(20)12-6-7-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNUVUAFXLKDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C(=O)C2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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